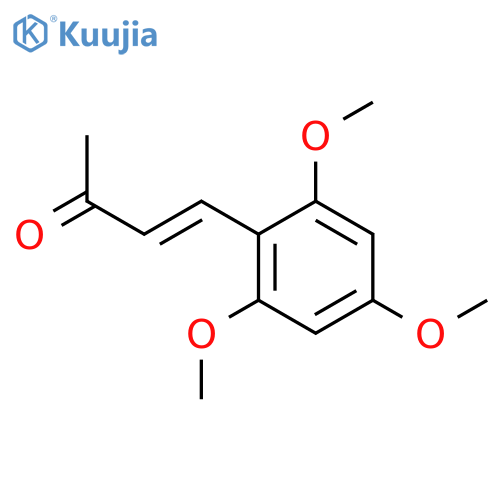

Cas no 42811-79-0 (4-(2,4,6-trimethoxyphenyl)but-3-en-2-one)

42811-79-0 structure

商品名:4-(2,4,6-trimethoxyphenyl)but-3-en-2-one

4-(2,4,6-trimethoxyphenyl)but-3-en-2-one 化学的及び物理的性質

名前と識別子

-

- 3-Buten-2-one, 4-(2,4,6-trimethoxyphenyl)-, (3E)-

- 4-(2,4,6-trimethoxyphenyl)but-3-en-2-one

-

- インチ: 1S/C13H16O4/c1-9(14)5-6-11-12(16-3)7-10(15-2)8-13(11)17-4/h5-8H,1-4H3/b6-5+

- InChIKey: VXCJAOUFCCAOFT-AATRIKPKSA-N

- ほほえんだ: CC(=O)/C=C/C1=C(OC)C=C(OC)C=C1OC

4-(2,4,6-trimethoxyphenyl)but-3-en-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1345276-1g |

4-(2,4,6-Trimethoxyphenyl)but-3-en-2-one |

42811-79-0 | 98% | 1g |

¥24728.00 | 2024-05-14 | |

| Enamine | EN300-1840069-1.0g |

4-(2,4,6-trimethoxyphenyl)but-3-en-2-one |

42811-79-0 | 1g |

$1057.0 | 2023-06-02 | ||

| Enamine | EN300-1840069-10.0g |

4-(2,4,6-trimethoxyphenyl)but-3-en-2-one |

42811-79-0 | 10g |

$4545.0 | 2023-06-02 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1345276-100mg |

4-(2,4,6-Trimethoxyphenyl)but-3-en-2-one |

42811-79-0 | 98% | 100mg |

¥21762.00 | 2024-05-14 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1345276-250mg |

4-(2,4,6-Trimethoxyphenyl)but-3-en-2-one |

42811-79-0 | 98% | 250mg |

¥22744.00 | 2024-05-14 | |

| Enamine | EN300-1840069-0.5g |

4-(2,4,6-trimethoxyphenyl)but-3-en-2-one |

42811-79-0 | 0.5g |

$397.0 | 2023-09-19 | ||

| Enamine | EN300-1840069-0.25g |

4-(2,4,6-trimethoxyphenyl)but-3-en-2-one |

42811-79-0 | 0.25g |

$381.0 | 2023-09-19 | ||

| Enamine | EN300-1840069-5.0g |

4-(2,4,6-trimethoxyphenyl)but-3-en-2-one |

42811-79-0 | 5g |

$3065.0 | 2023-06-02 | ||

| Enamine | EN300-1840069-5g |

4-(2,4,6-trimethoxyphenyl)but-3-en-2-one |

42811-79-0 | 5g |

$1199.0 | 2023-09-19 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1345276-50mg |

4-(2,4,6-Trimethoxyphenyl)but-3-en-2-one |

42811-79-0 | 98% | 50mg |

¥20779.00 | 2024-05-14 |

4-(2,4,6-trimethoxyphenyl)but-3-en-2-one 関連文献

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

-

Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025

-

Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833

-

Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221

42811-79-0 (4-(2,4,6-trimethoxyphenyl)but-3-en-2-one) 関連製品

- 1228506-66-8(2-azido-N,N-diethylacetamide)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量